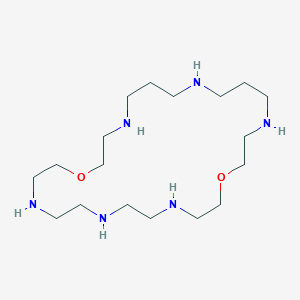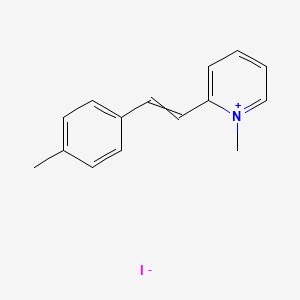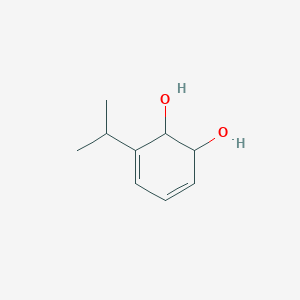![molecular formula C20H14S2 B14336065 Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis- CAS No. 109359-51-5](/img/structure/B14336065.png)
Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis- is a complex organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This particular compound features a biphenyl group, which consists of two benzene rings connected by a single bond, attached to the thiophene ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis-, can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) under acidic conditions.
Gewald Reaction: This is a condensation reaction between an α-cyanoester, a ketone, and elemental sulfur.
Metal-Free Dehydration and Sulfur Cyclization: This method uses alkynols and elemental sulfur or potassium ethyl xanthate (EtOCS2K) to produce thiophenes.
Industrial Production Methods
On an industrial scale, thiophenes are typically synthesized by the cyclization of butane, butadiene, or butenes with sulfur. Another method involves heating a mixture of sodium succinate and phosphorus trisulfide (P2S3) to yield thiophenes .
化学反应分析
Types of Reactions
Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis- undergoes various chemical reactions, including:
Oxidation: Thiophenes can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiophenes typically yields tetrahydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the sulfur atom in the thiophene ring activates the ring towards electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophenes.
Substitution: Halogenated or nitrated thiophenes.
科学研究应用
Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis- has a wide range of applications in scientific research:
作用机制
The mechanism of action of thiophene derivatives involves their interaction with various molecular targets and pathways:
Molecular Targets: Thiophene derivatives can interact with enzymes, receptors, and ion channels.
Pathways Involved: They can modulate signaling pathways such as the inflammatory response by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
相似化合物的比较
Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis- can be compared with other similar heterocyclic compounds:
Furan (C4H4O): Contains an oxygen atom instead of sulfur.
Pyrrole (C4H4NH): Contains a nitrogen atom instead of sulfur.
Selenophene (C4H4Se): Contains a selenium atom instead of sulfur.
Conclusion
Thiophene, 2,2’-[1,1’-biphenyl]-4,4’-diylbis- is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable subject for further exploration in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
109359-51-5 |
|---|---|
分子式 |
C20H14S2 |
分子量 |
318.5 g/mol |
IUPAC 名称 |
2-[4-(4-thiophen-2-ylphenyl)phenyl]thiophene |
InChI |
InChI=1S/C20H14S2/c1-3-19(21-13-1)17-9-5-15(6-10-17)16-7-11-18(12-8-16)20-4-2-14-22-20/h1-14H |
InChI 键 |
BPOMLWXIMWKJQV-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


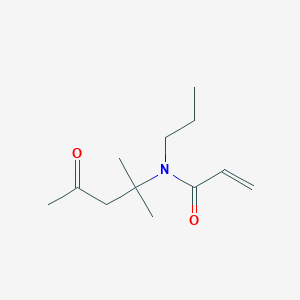

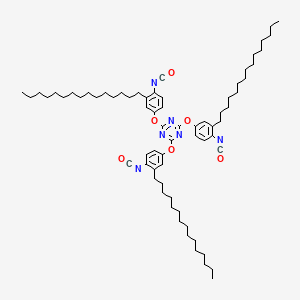
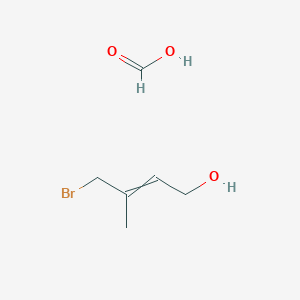
![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)
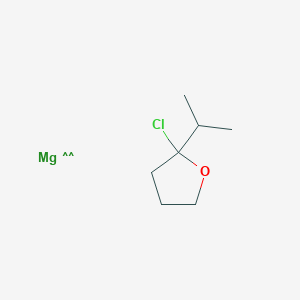
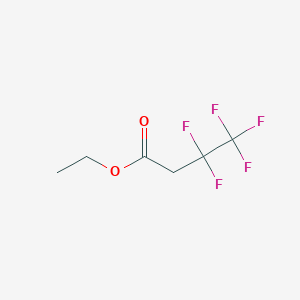
![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)
![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)


